Quinoline-8-carbonyl chloride

Synthetic Methodology Process Chemistry Yield Optimization

Researchers requiring regioselective quinoline functionalization face limited access to high-purity 8-position acyl chlorides. This compound provides a reliable solution with documented reactivity and supply chain transparency. • 92% synthesis yield enables cost-effective amide library production and Friedel-Crafts acylation. • 8-position serves as a privileged directing group for transition metal-catalyzed C-H activation. • Key intermediate for multi-target quinoline-O-carbamate derivatives in Alzheimer's preclinical development. Supplied with batch-specific QC data; global shipping available.

Molecular Formula C10H6ClNO
Molecular Weight 191.61 g/mol
CAS No. 100517-41-7
Cat. No. B168518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline-8-carbonyl chloride
CAS100517-41-7
Molecular FormulaC10H6ClNO
Molecular Weight191.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)Cl)N=CC=C2
InChIInChI=1S/C10H6ClNO/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H
InChIKeyJLZCPFISUMNHDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoline-8-carbonyl Chloride: Product Overview


Quinoline-8-carbonyl chloride (CAS 100517-41-7) is a reactive acyl chloride within the quinoline heterocycle class, characterized by a carbonyl chloride moiety at the 8-position of the quinoline ring system [1]. With a molecular formula of C₁₀H₆ClNO and a molecular weight of 191.61 g/mol, this compound serves as a critical building block for introducing the 8-quinolinecarbonyl group into target molecules via nucleophilic acyl substitution . Its reactivity profile is fundamentally defined by the electrophilic carbonyl chloride, which is susceptible to attack by amines, alcohols, and thiols, enabling the formation of amides, esters, and thioesters, respectively . The compound's utility spans medicinal chemistry, where it is employed in the synthesis of potential therapeutic agents, and coordination chemistry, where it serves as a precursor for ligands .

Reactivity
Acyl chloride for amide, ester, and thioester formation via nucleophilic acyl substitution.
Positional Utility
8-position isomer supports C–H activation directing group installation.
Synthesis Context
Reported building block for medicinal chemistry and agrochemical discovery programs.

Isomer Specificity of Quinoline-8-carbonyl Chloride


Substitution of quinoline-8-carbonyl chloride with positional isomers (e.g., 4-, 5-, or 6-carbonyl chlorides) is not straightforward due to fundamental differences in electronic distribution and steric environment around the reactive carbonyl center . The position of the carbonyl chloride on the quinoline ring directly influences the electrophilicity of the carbonyl carbon and the accessibility of the reactive site to nucleophiles, which in turn dictates reaction rates, yields, and the feasibility of post-synthetic modifications . Furthermore, the 8-position is strategically positioned to act as a directing group in transition metal-catalyzed C–H activation reactions, a property not shared by isomers with carbonyl chlorides at other positions . These differences in reactivity and synthetic utility translate to quantifiable variations in product outcomes, as detailed in the following evidence.

8-Carbonyl Chloride
High electrophilicity at the 8-position; reported utility in C–H activation.
4-/5-/6-Isomers
Electrophilicity and steric profile differ; C–H activation directing ability not reported.
Positional isomer identity may lead to variations in reaction rates, yields, and synthetic utility. Direct substitution is not recommended.

Quinoline-8-carbonyl Chloride: Comparative Performance


Direct Chlorination Efficiency

Quinoline-8-carbonyl chloride is synthesized from quinoline-8-carboxylic acid via reaction with thionyl chloride in dichloroethane/DMF, achieving an isolated yield of 92% under reflux for 5 hours . In contrast, a comparable synthesis of the 4-positional isomer (quinoline-4-carbonyl chloride) using similar conditions (thionyl chloride reflux) is reported, but specific isolated yield data are not provided in open literature; typical commercial yields for this transformation range from 75-85% based on vendor documentation . The 8-isomer's 92% yield demonstrates a 7-17 percentage point advantage over the estimated performance of the 4-isomer, translating to higher material efficiency and reduced waste in downstream applications.

Synthesis Yield
Reported
92%
Isolated yield
Supports synthesis cost efficiency context.
Comparator yield data estimated (75-85%).
Synthetic Methodology Process Chemistry Yield Optimization

Friedel-Crafts Acylation Reactivity

Quinoline-8-carbonyl chloride participates effectively in Friedel-Crafts acylation reactions when activated by Lewis acids (e.g., AlCl₃), enabling the direct introduction of the quinoline-8-carbonyl moiety onto electron-rich arenes . While no direct head-to-head kinetic data are available, the 8-positional isomer is uniquely noted for its ability to undergo this transformation, whereas similar reactivity is not prominently documented for the 5- or 6-isomers in vendor or primary literature . This is attributed to the 8-position's ability to stabilize the acylium ion intermediate through resonance with the quinoline nitrogen, a feature that is less pronounced or sterically hindered in the 4-, 5-, and 6-isomers .

F‑C Reactivity
Class-level
Demonstrated
With AlCl₃ catalysis
Expands synthetic toolbox for 8-isomer.
5‑/6‑isomer reactivity not prominently reported.
Friedel-Crafts Acylation Electrophilic Reactivity Lewis Acid Catalysis

Commercial Purity vs. Positional Isomers

Quinoline-8-carbonyl chloride is commercially available from multiple vendors with typical purities of ≥95% . This purity specification is directly comparable to its positional isomers: quinoline-4-carbonyl chloride (standard purity 97%) , quinoline-5-carbonyl chloride (typical purity 95%) , and quinoline-6-carbonyl chloride (purity 95%) . The consistency in commercial purity across isomers ensures that any performance differences observed in downstream applications are attributable to intrinsic chemical properties (e.g., positional reactivity) rather than variable quality of the starting material.

Commercial Purity
Reported
≥95%
vs. 95‑97% (4/5/6)
Comparable purity across positional isomers.
Vendor specification data.
Chemical Purity Procurement Quality Control

Quinoline-8-carbonyl Chloride Applications


Quinoline-8-carboxamide Synthesis

The high electrophilicity of quinoline-8-carbonyl chloride makes it an ideal acylating agent for the efficient synthesis of quinoline-8-carboxamide libraries . The 92% synthesis yield ensures cost-effective production of the acyl chloride intermediate, while its documented reactivity in Friedel-Crafts acylation provides an alternative route to complex amides that may be inaccessible with other isomers. This scenario is particularly relevant for medicinal chemists exploring structure-activity relationships (SAR) around the quinoline-8-carboxamide pharmacophore.

C–H Activation Directing Groups

The 8-position of quinoline is a privileged site for directing C–H activation reactions . Quinoline-8-carbonyl chloride can be used to install 8-aminoquinoline (AQ) directing groups via amide bond formation. The high purity (≥95%) of the commercial material minimizes side reactions during catalyst complexation. This application is critical for developing novel catalytic methods and synthesizing complex molecules via C–H functionalization.

Multi-Target Quinoline Derivatives for CNS

Quinoline-8-carbonyl chloride serves as a key intermediate in the rational design of multi-target quinoline-O-carbamate derivatives investigated for Alzheimer's disease . The unique reactivity of the 8-positional isomer is leveraged to access a specific chemical space that is not easily reached with other isomers. The well-characterized synthesis protocol (92% yield) supports the reproducible preparation of these advanced intermediates, which is essential for preclinical development.

Agrochemical and Herbicidal Intermediates

Quinoline-8-carboxylic acid derivatives are a known class of herbicides . Quinoline-8-carbonyl chloride provides a direct route to a wide variety of esters and amides for evaluation. Its documented reactivity profile and reliable synthetic access make it a valuable building block for agrochemical discovery programs aiming to optimize potency and selectivity through modification of the 8-position.

Application
Selection Property
Validation Focus
Quinoline-8-carboxamide synthesis
Acyl chloride reactivity
Amide coupling efficiency
C–H activation directing groups
8-position isomer specificity
Catalyst complexation and method scope
Multi-target CNS derivative research
Structural building block access
SAR and synthetic reproducibility
Agrochemical intermediate screening
Ester/amide derivatization route
Reactivity and yield consistency

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